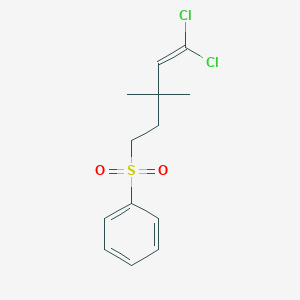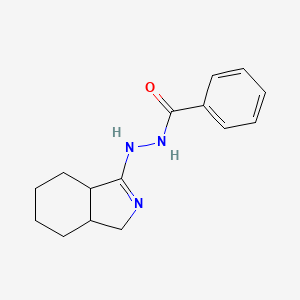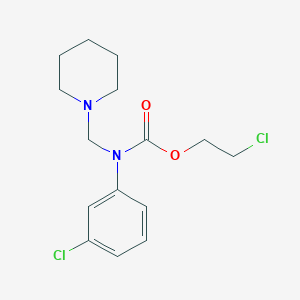![molecular formula C15H22N2O3S B8041805 3-[3-methyl-N-[2-(2-methylsulfonylethoxy)ethyl]anilino]propanenitrile](/img/structure/B8041805.png)
3-[3-methyl-N-[2-(2-methylsulfonylethoxy)ethyl]anilino]propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-methyl-N-[2-(2-methylsulfonylethoxy)ethyl]anilino]propanenitrile is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its complex structure, which includes a nitrile group, an aniline derivative, and a sulfonyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-methyl-N-[2-(2-methylsulfonylethoxy)ethyl]anilino]propanenitrile typically involves multiple steps, starting from commercially available starting materialsThe reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
3-[3-methyl-N-[2-(2-methylsulfonylethoxy)ethyl]anilino]propanenitrile can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aniline derivative can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group would yield sulfone derivatives, while reduction of the nitrile group would yield primary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has shown potential biological activity, making it a candidate for further pharmacological studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Wirkmechanismus
The exact mechanism of action of 3-[3-methyl-N-[2-(2-methylsulfonylethoxy)ethyl]anilino]propanenitrile is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The sulfonyl group may play a role in modulating the compound’s biological activity by interacting with enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[3-methyl-N-[2-(2-methylsulfonylethoxy)ethyl]anilino]propanenitrile: shares similarities with other aniline derivatives and sulfonyl-containing compounds.
Sulfonimidates: These compounds also contain a sulfonyl group and have been studied for their biological activity.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which may confer distinct biological and chemical properties
Eigenschaften
IUPAC Name |
3-[3-methyl-N-[2-(2-methylsulfonylethoxy)ethyl]anilino]propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-14-5-3-6-15(13-14)17(8-4-7-16)9-10-20-11-12-21(2,18)19/h3,5-6,13H,4,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCACYGMFGXAEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CCC#N)CCOCCS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-amino-2-chloro-5-hydroxy-N-[3-(methanesulfonamido)phenyl]benzenesulfonamide](/img/structure/B8041750.png)



![Ethyl 2-[2-(morpholin-4-ylcarbamoyl)anilino]-2-oxoacetate](/img/structure/B8041778.png)


![[2-(2-anilino-2-oxoethyl)phenyl] N-methylcarbamate](/img/structure/B8041802.png)
![ethyl N-[3-[4-(ethoxycarbonylamino)phenoxy]propyl]carbamate](/img/structure/B8041810.png)
![1-Amino-6-methylsulfanyl-3-(8-tricyclo[5.2.1.02,6]decanylmethyl)-1,3,5-triazine-2,4-dione](/img/structure/B8041812.png)
![8-Hydroxybenzo[c]cinnoline-3-sulfonic acid](/img/structure/B8041820.png)


